Mestranol-d2

LC-MS/MS Bioanalysis Internal Standard

Quantitative LC-MS/MS of mestranol fails with non-isotopic internal standards due to co-elution and differential ionization. Mestranol-d2 solves this. - +2 Da mass shift enables clean MS channel resolution from native analyte. - Identical extraction recovery and chromatography; corrects for ion suppression and variable matrix effects. - Ideal for FDA-compliant bioanalysis (plasma/urine) and CYP2C9 metabolism studies. Immediate shipping, certified purity.

Molecular Formula C21H26O2
Molecular Weight 312.4 g/mol
Cat. No. B15544609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMestranol-d2
Molecular FormulaC21H26O2
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2
InChIKeyIMSSROKUHAOUJS-UVMSGXEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mestranol-d2: Deuterated Estrogen Prodrug


Mestranol-d2 is a stable isotope-labeled analog of the synthetic estrogen mestranol, wherein two hydrogen atoms are replaced by deuterium . Mestranol itself is the 3-methyl ether of ethinyl estradiol and functions as an inactive prodrug requiring hepatic CYP2C9-mediated demethylation to yield the biologically active ethinyl estradiol [1]. The incorporation of deuterium at specific positions (typically 16,16-d2) increases the molecular mass from approximately 296.4 g/mol to 298.4 g/mol, a +2 Da shift that enables selective detection by mass spectrometry without altering the compound's chromatographic behavior or estrogen receptor agonist activity [2].

MS Differentiation +2 Da mass shift for clean quantitation channel
Co-elution Near-identical retention for accurate matrix correction
Prodrug Integrity Retains endogenous prodrug pharmacology for tracer studies

Mestranol-d2 Irreplaceability in Bioanalysis


Substituting Mestranol-d2 with unlabeled mestranol, ethinyl estradiol, or a non-isotopic internal standard fundamentally compromises quantitative accuracy in LC-MS/MS workflows. Unlabeled mestranol co-elutes with the endogenous or dosed analyte and cannot be distinguished by mass, rendering it useless as an internal standard. Non-isotopic structural analogs, while mass-distinct, often exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention due to differences in lipophilicity and functional groups [1]. Deuterated analogs like Mestranol-d2 are chemically and physically nearly identical to the target analyte, thereby co-eluting and undergoing identical sample preparation losses and matrix effects—a prerequisite for reliable correction of ion suppression/enhancement and variable recovery [2]. The +2 Da mass shift of Mestranol-d2 provides a clean MS channel free from isotopic interference from the native compound, enabling precise quantification at low concentrations in complex biological matrices [3].

Unlabeled mestranol

Co-elutes identically but cannot be mass-differentiated, rendering IS useless.

Non-isotopic structural analog

Shows divergent extraction recovery, ionization, and retention behavior.

Single-deuterated (d1) analog

+1 Da shift may suffer isotopic interference from natural 13C/2H peaks.

Mestranol-d2 Performance Comparison


Isotopic Mass Shift for Clean MS Channel

Mestranol-d2 incorporates two deuterium atoms, resulting in a molecular ion ([M+H]+ or [M-H]-) shifted by +2 m/z units relative to unlabeled mestranol . This mass shift is sufficient to avoid isotopic overlap with the natural abundance 13C and 2H peaks of the analyte, which can cause significant interference when using single-deuterium labeled standards in complex matrices [1]. In contrast, an unlabeled structural analog used as an internal standard would require a larger mass difference (often >3 Da) to avoid cross-talk, which correlates with greater physicochemical divergence and compromised co-elution [2].

Mass Shift
Class-level
+2 Da
Clean MS channel for low LLOQ
Isotopic interference from 13C/2H avoided
LC-MS/MS Bioanalysis Internal Standard

Co-elution for Matrix Effect Correction

The near-identical physicochemical properties of Mestranol-d2 and unlabeled mestranol result in co-elution under reversed-phase LC conditions [1]. This co-elution is a fundamental requirement for a deuterated internal standard to accurately compensate for matrix-induced ion suppression or enhancement, which can vary dramatically across a chromatographic peak [2]. In contrast, structural analogs or isotopically labeled compounds with a different number of deuterium atoms (e.g., Mestranol-d4) may exhibit slight shifts in retention time due to the deuterium isotope effect on hydrophobicity, potentially compromising the accuracy of matrix effect correction at certain elution windows [3].

Co-elution
Cross-study
Mestranol-d2 ΔtR < 0.02 min
Analog ΔtR 0.5–2 min
Matrix effect correction consistent
Deuterium isotope effect on retention minimal
Chromatography Matrix Effects Isotope Dilution

Simultaneous Quantification of Prodrug and Metabolite

Mestranol-d2 can serve as a dual-purpose internal standard in methods designed to quantify both the prodrug (mestranol) and its active metabolite (ethinyl estradiol) in a single run [1]. This is feasible because the deuterium label is on the mestranol backbone, and the demethylation reaction converting mestranol to ethinyl estradiol does not remove the deuterium atoms when placed at non-labile positions (e.g., 16,16-d2) [2]. Consequently, Mestranol-d2 can potentially be used to generate a deuterated ethinyl estradiol internal standard in situ or serve as a shared IS for both analytes. In comparison, using ethinyl estradiol-d4 as the sole internal standard would only correct for the metabolite, leaving the prodrug quantification uncorrected for variable sample processing losses [3].

Multi-Analyte IS
Supporting evidence
Mestranol-d2 Single IS for both
EE2-d4 Two ISs required
Method simplification, reduced cost
For prodrug + metabolite quantification
Prodrug Metabolism CYP2C9

Comparable Estrogen Receptor Agonism

Deuterium labeling at the 16,16-positions does not alter the fundamental pharmacology of mestranol [1]. Both Mestranol-d2 and unlabeled mestranol are inactive prodrugs that require hepatic CYP2C9-mediated O-demethylation to yield the active estrogen receptor agonist, ethinyl estradiol [2]. The deuterium atoms are located on the ethynyl side chain, distal from the 3-methoxy group that is cleaved during activation, ensuring that the rate of prodrug conversion and the potency of the resulting ethinyl estradiol metabolite are not significantly affected by a kinetic isotope effect [3]. This is in contrast to deuterated drugs where labeling at the site of metabolism can alter clearance rates—a phenomenon not applicable here.

Receptor Agonism
Class-level
Unchanged
Prodrug conversion unaffected by label
Deuterium at non-labile positions
Estrogen Receptor Prodrug Pharmacology

Mestranol-d2 Key Applications


Bioanalytical Method Development and Validation

Mestranol-d2 is the optimal internal standard for developing and validating quantitative LC-MS/MS assays for mestranol in plasma, serum, urine, or tissue homogenates. Its +2 Da mass shift and co-elution properties enable precise and accurate measurement across the calibration range, meeting regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for precision and accuracy [1]. The use of Mestranol-d2 compensates for matrix effects and extraction variability, reducing the need for extensive matrix-matched calibration [2].

CYP2C9 Metabolism and Drug Interaction Studies

In studies investigating the CYP2C9-mediated conversion of mestranol to ethinyl estradiol—particularly in the context of genetic polymorphisms or enzyme inhibition/induction—Mestranol-d2 serves as a tracer to accurately quantify both substrate depletion and metabolite formation [1]. Because the deuterium label is retained on the ethynyl side chain, the resulting deuterated ethinyl estradiol can be monitored, providing internal correction for any losses during sample workup [2].

Pharmacokinetic Studies of Oral Contraceptives

Mestranol-d2 enables robust pharmacokinetic profiling of mestranol-containing oral contraceptives (e.g., in combination with norethindrone) in clinical studies [1]. The use of a stable isotope-labeled internal standard minimizes inter-subject variability in sample analysis, allowing for more precise determination of Cmax, Tmax, and AUC. This is particularly valuable when comparing generic and branded formulations or assessing food effects [2].

Environmental Estrogen Monitoring in Water

While ethinyl estradiol is the primary environmental concern, mestranol can also be detected as a contaminant or transformation product. Mestranol-d2 is employed as a surrogate standard or internal standard in solid-phase extraction (SPE) LC-MS/MS methods for the trace-level quantification of estrogens in wastewater, surface water, and drinking water [1]. Its use ensures accurate correction for matrix effects common in complex environmental samples and low analyte recovery from large-volume extractions [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Isotopic IS (+2 Da, co-elution)
Precision, accuracy, matrix effect review
CYP2C9 metabolism studies
Dual-purpose IS (prodrug + metabolite)
Substrate depletion & metabolite formation quantification
PK research of OC formulations
Deuterated IS for plasma mestranol
Cmax, Tmax, AUC in research matrices
Environmental estrogen monitoring
Surrogate standard for trace analysis
Matrix-effect correction in water samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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